molecular formula C14H10Cl2N2O2 B3840582 N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide CAS No. 303772-14-7

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide

Cat. No.: B3840582
CAS No.: 303772-14-7
M. Wt: 309.1 g/mol
InChI Key: GNJYYNVGJOTKMY-CAOOACKPSA-N
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Description

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base derivative synthesized via condensation of 4-hydroxybenzohydrazide with 2,3-dichlorobenzaldehyde. Its molecular structure features a hydrazone linkage (-NH-N=CH-) connecting a 4-hydroxybenzoyl group and a 2,3-dichlorophenyl moiety. This compound belongs to the hydrazide-hydrazone class, known for diverse biological activities such as antimicrobial, anticancer, and antioxidant properties . Key synthetic steps include refluxing equimolar amounts of the precursors in ethanol, followed by recrystallization to achieve high purity . Characterization via FT-IR and NMR confirms the presence of functional groups like the hydrazone C=N bond (1602–1608 cm⁻¹) and aromatic C-Cl stretching (1105 cm⁻¹) .

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-12-3-1-2-10(13(12)16)8-17-18-14(20)9-4-6-11(19)7-5-9/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYYNVGJOTKMY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416341
Record name AC1NSDFE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303772-14-7
Record name AC1NSDFE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with molecular targets in biological systems. The compound can form coordination complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydrazide-Hydrazone Derivatives

Compound Name Structural Features Biological Activity Key Findings
N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide (Target Compound) 4-hydroxybenzoyl, 2,3-dichlorophenyl, hydrazone linkage Antimicrobial, antioxidant Exhibits moderate antibacterial activity against Staphylococcus aureus .
N’-(2,3-dichlorobenzylidene)benzo[d][1,3]dioxole-5-carbohydrazide Benzo[d][1,3]dioxole ring, dichlorophenyl Antifungal Higher antifungal potency compared to fluconazole in Candida spp. .
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide Triazole ring, sulfanyl group, dichlorophenyl Anticancer IC₅₀ = 8.2 µM against HeLa cells; enhanced binding affinity via triazole .
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide 4-methoxybenzoyl, 2,6-dichlorophenyl Material science applications Forms stable crystalline structures for optoelectronic materials .
4-chloro-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide Dibromo-dihydroxyphenyl, 4-chlorobenzoyl Antioxidant Radical scavenging activity (EC₅₀ = 12.3 µM in DPPH assay) .
N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide 4-nitrobenzoyl, 4-chlorophenyl Antitubercular MIC = 1.56 µg/mL against Mycobacterium tuberculosis .

Key Comparative Insights

Structural Influence on Bioactivity

  • Halogen Positioning : The 2,3-dichloro substitution in the target compound confers moderate antimicrobial activity, whereas 3,4-dichloro analogs (e.g., triazole-containing derivatives) show enhanced anticancer activity due to increased lipophilicity and target binding .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 4-nitrobenzohydrazide) exhibit stronger antitubercular activity compared to hydroxy or methoxy analogs, likely due to improved membrane penetration .

Synthetic Yields and Reactivity The target compound’s synthesis yield (~66–70%) is comparable to analogs like N’-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (65–75% yield) . Triazole-containing derivatives require multi-step synthesis but achieve higher bioactivity despite lower yields (50–60%) .

Unique Functional Moieties Triazole Rings: Compounds with triazole moieties (e.g., ) demonstrate superior anticancer activity via kinase inhibition, absent in simpler hydrazones . Sulfonyl Groups: Sulfonohydrazides (e.g., ) show enhanced solubility and antimicrobial action compared to non-sulfonated analogs .

Spectroscopic and Crystallographic Data

  • The target compound’s hydrazone C=N stretching (1602–1608 cm⁻¹) aligns with similar derivatives, while brominated analogs (e.g., ) show distinct IR peaks for Br-C vibrations (~600 cm⁻¹) .
  • X-ray crystallography of methoxy-substituted analogs (e.g., ) reveals planar hydrazone linkages, critical for π-π stacking in crystal lattices .

Biological Activity

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H12_{12}Cl2_{2}N4_{4}O
  • Molecular Weight : 315.18 g/mol
  • SMILES Notation : C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)O

The compound features a hydrazone structure, which is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including this compound, possess notable antimicrobial properties. A study demonstrated that related compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.0 mg/mL .

CompoundTarget OrganismMIC (mg/mL)
Hydrazone Derivative AStaphylococcus aureus0.5
Hydrazone Derivative BBacillus subtilis1.0

Anticancer Activity

This compound has also been studied for its anticancer potential. A recent investigation reported an IC50_{50} value of 0.632 mM against the NIH3T3 cell line, indicating promising cytotoxic effects . Furthermore, the compound exhibited selective inhibition against cancer cell lines while showing minimal toxicity to normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission and is a target in neurodegenerative diseases .
  • Induction of Apoptosis : Studies suggest that hydrazones can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives similar to this compound were tested against various bacterial strains. The results indicated significant antibacterial activity with potential applications in treating infections caused by resistant strains.
  • Anticancer Research : A recent publication highlighted the compound's effectiveness against breast cancer cell lines. The study demonstrated that treatment with the hydrazone led to a reduction in cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Q. What are the standard synthetic protocols for N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide?

The synthesis typically involves condensation of 4-hydroxybenzohydrazide with 2,3-dichlorobenzaldehyde under reflux in a polar solvent (e.g., ethanol or methanol) with catalytic acid (e.g., glacial acetic acid or sulfuric acid). Reaction conditions (temperature: 70–80°C, time: 4–6 hours) are optimized to achieve yields >70%. Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrazone product .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H and 13C) to confirm the E-configuration of the hydrazone bond and substituent positions .
  • IR spectroscopy to identify functional groups (C=O stretch ~1640 cm⁻¹, N-H bend ~3270 cm⁻¹) .
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography for resolving crystal packing and hydrogen-bonding networks, as demonstrated in analogous hydrazides .

Q. How is the compound’s solubility and stability assessed for biological assays?

Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Stability studies under physiological conditions (37°C, pH 7.4) employ HPLC to monitor degradation over 24–72 hours. For unstable derivatives, prodrug strategies or formulation with cyclodextrins are explored .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization includes:

  • Solvent screening : High-polarity solvents (e.g., DMF) may enhance reactivity but reduce selectivity.
  • Catalyst variation : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time by 50% .
  • Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .

Q. How to resolve contradictions in reported bioactivity data?

Contradictions often arise from impurities or assay variability. Solutions include:

  • Reproducibility checks : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Purity validation : HPLC with diode-array detection to confirm >98% purity .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogen-substituted derivatives) to isolate bioactive moieties .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial enolase or kinases) using crystal structures from the PDB .
  • DFT calculations : Gaussian 09 evaluates electronic properties (HOMO-LUMO gaps) to correlate with redox activity or metal-chelation potential .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. How does the compound interact with metal ions in coordination chemistry studies?

The hydrazone’s N and O donors form stable complexes with transition metals (e.g., Cu²⁺, V⁴⁺). Spectrophotometric titration (UV-Vis) and cyclic voltammetry quantify binding constants (log K = 8–12) and redox behavior. XANES/EXAFS further elucidates coordination geometry .

Methodological Notes

  • Data tables : For brevity, detailed spectral data (e.g., NMR shifts, IR peaks) are referenced from primary studies .
  • Conflict resolution : Discrepancies in bioactivity data are addressed via purity controls and SAR validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide
Reactant of Route 2
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N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide

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